molecular formula C20H28ClN7O6S B11829161 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropylmethanesulfonate

3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropylmethanesulfonate

Cat. No.: B11829161
M. Wt: 530.0 g/mol
InChI Key: FNRKGHWZABRJQN-UHFFFAOYSA-N
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Description

3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate is a complex organic compound known for its potential pharmacological properties. It has been studied for its efficacy as an epithelial sodium channel blocker, particularly in the context of cystic fibrosis lung disease .

Preparation Methods

The synthesis of 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate involves multiple steps. The synthetic route typically starts with the preparation of 3,5-diamino-6-chloropyrazine-2-carbonyl chloride, which is then reacted with guanidine to form the corresponding guanidino derivative. This intermediate is further reacted with 4-(2,3-dihydroxypropoxy)phenylbutylamine under specific conditions to yield the final product . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: The compound’s ability to block epithelial sodium channels makes it a valuable tool for studying ion transport and cellular physiology.

    Medicine: Its potential as a therapeutic agent for cystic fibrosis lung disease has been a major focus of research.

    Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The primary mechanism of action of 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate involves the inhibition of epithelial sodium channels (ENaC). By blocking these channels, the compound prevents sodium reabsorption, leading to an increase in airway surface liquid and improved mucociliary clearance . This mechanism is particularly beneficial in the treatment of cystic fibrosis, where mucus clearance is impaired.

Comparison with Similar Compounds

Compared to other epithelial sodium channel blockers like amiloride, 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate is significantly more potent and has a longer duration of action . Similar compounds include:

    Amiloride: A less potent ENaC blocker with a shorter duration of action.

    Benzamil: Another ENaC blocker with different pharmacokinetic properties.

    Triamterene: A potassium-sparing diuretic that also blocks ENaC but with different clinical applications.

Properties

Molecular Formula

C20H28ClN7O6S

Molecular Weight

530.0 g/mol

IUPAC Name

[3-[4-[4-[[amino-[(3,5-diamino-6-chloropyrazine-2-carbonyl)amino]methylidene]amino]butyl]phenoxy]-2-hydroxypropyl] methanesulfonate

InChI

InChI=1S/C20H28ClN7O6S/c1-35(31,32)34-11-13(29)10-33-14-7-5-12(6-8-14)4-2-3-9-25-20(24)28-19(30)15-17(22)27-18(23)16(21)26-15/h5-8,13,29H,2-4,9-11H2,1H3,(H4,22,23,27)(H3,24,25,28,30)

InChI Key

FNRKGHWZABRJQN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC(COC1=CC=C(C=C1)CCCCN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)O

Origin of Product

United States

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